1,1-Dimethyl-3-(propan-2-yl)-1H-indene

Lipophilicity Drug Design Partition Coefficient

1,1-Dimethyl-3-(propan-2-yl)-1H-indene (CAS 22306-32-7) is a C3-alkylated indene derivative with molecular formula C14H18 and a molecular weight of 186.29 g/mol. It belongs to the class of bicyclic hydrocarbons comprising a benzene ring fused to a cyclopentene ring, bearing geminal dimethyl groups at the 1-position and an isopropyl substituent at the 3-position.

Molecular Formula C14H18
Molecular Weight 186.29 g/mol
CAS No. 22306-32-7
Cat. No. B14707636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyl-3-(propan-2-yl)-1H-indene
CAS22306-32-7
Molecular FormulaC14H18
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(C2=CC=CC=C21)(C)C
InChIInChI=1S/C14H18/c1-10(2)12-9-14(3,4)13-8-6-5-7-11(12)13/h5-10H,1-4H3
InChIKeyIJLCAKRZZAZLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dimethyl-3-(propan-2-yl)-1H-indene (CAS 22306-32-7): Procurement-Ready Physicochemical Profile


1,1-Dimethyl-3-(propan-2-yl)-1H-indene (CAS 22306-32-7) is a C3-alkylated indene derivative with molecular formula C14H18 and a molecular weight of 186.29 g/mol [1]. It belongs to the class of bicyclic hydrocarbons comprising a benzene ring fused to a cyclopentene ring, bearing geminal dimethyl groups at the 1-position and an isopropyl substituent at the 3-position [2]. Its structural identity is confirmed by standard identifiers: IUPAC InChIKey IJLCAKRZZAZLOE-UHFFFAOYSA-N [1]. This compound is primarily utilized as a synthetic intermediate and building block in organic chemistry .

Why 1,1-Dimethyl-3-(propan-2-yl)-1H-indene Cannot Be Casually Replaced by Common Alkylindenes


The specific substitution pattern of 1,1-dimethyl-3-(propan-2-yl)-1H-indene creates a unique steric and electronic environment that is not replicated by simpler alkylindenes such as 1,1-dimethylindene (CAS 18636-55-0) or 1,1,3-trimethylindene (CAS 2177-45-9) . The presence of the branched isopropyl group at the 3-position significantly increases molecular volume and lipophilicity compared to a methyl substituent, while the gem-dimethyl motif at the 1-position prevents enamine/imine tautomerization, locking the double bond in place . These differences are critical in applications where lipophilicity, steric demand, or specific reactivity dictates performance, such as in the design of metallocene catalyst ligands or lipophilic pharmaceutical intermediates [1]. Substituting a 1,1-dimethylindene for this compound would alter the logP, steric profile, and potential metal coordination geometry.

Quantitative Differentiation Evidence for 1,1-Dimethyl-3-(propan-2-yl)-1H-indene (22306-32-7)


Enhanced Lipophilicity (XLogP3) vs. 1,1-Dimethylindene

The target compound exhibits a significantly higher predicted partition coefficient (XLogP3 = 4.3) compared to its closest commercially available analog, 1,1-dimethylindene (XLogP3 = 3.6) [1]. This difference of 0.7 log units translates to an approximately 5-fold greater affinity for the organic phase in an octanol/water system, indicating substantially higher lipophilicity [2]. This property is critical for applications requiring enhanced membrane permeability or solubility in non-polar media.

Lipophilicity Drug Design Partition Coefficient

Molecular Weight and Heavy Atom Count Differentiation from 1,1-Dimethylindene

The target compound has a molecular weight of 186.29 g/mol and a heavy atom count of 14, compared to 144.21 g/mol and 11 heavy atoms for 1,1-dimethylindene [1]. This 29% increase in molecular weight is a direct consequence of the 3-isopropyl substitution, which also increases the rotatable bond count from 0 to 1 . These differences can influence boiling point, vapor pressure, and chromatographic retention time.

Molecular Weight Heavy Atom Count Physicochemical Properties

Steric Bulk Differentiation: Isopropyl vs. Methyl at the 3-Position

The isopropyl substituent at the 3-position provides a significantly larger steric profile than the methyl group found in 1,1,3-trimethylindene. The Taft steric parameter (Es) for isopropyl is approximately -0.47, compared to 0.00 for methyl [1]. This steric difference is critical in metallocene catalyst design, where bulkier 3-substituents on indenyl ligands influence monomer insertion stereoselectivity and polymer microstructure [2]. Note: Direct experimental comparison for this specific compound is unavailable; this inference is based on well-established substituent constants.

Steric Effects Taft Parameter Catalyst Design

Synthetic Accessibility: Validated One-Step Synthesis in Quantitative Yield

A published protocol describes the one-step synthesis of 1,1-dimethyl-3-(propan-2-yl)-1H-indene in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This contrasts with multi-step routes often required for other 3-substituted indenes. The validated, high-yield synthesis reduces procurement risk and ensures reliable access to the compound for scale-up applications.

Synthetic Route Vilsmeier Conditions Process Chemistry

Optimal Scientific and Industrial Use Cases for 1,1-Dimethyl-3-(propan-2-yl)-1H-indene (22306-32-7)


Lipophilic Building Block for Drug Discovery Libraries

With an XLogP3 of 4.3, this compound is ideally suited as a lipophilic scaffold for fragment-based drug discovery or diversity-oriented synthesis libraries targeting CNS or intracellular targets where higher LogP values correlate with improved membrane permeability [1]. Its 5-fold higher lipophilicity relative to 1,1-dimethylindene (XLogP3 3.6) provides a distinct advantage when designing compounds that must partition into lipid-rich environments.

Sterically Demanding Indenyl Ligand Precursor for Metallocene Catalysts

The isopropyl group at the 3-position imparts significant steric bulk (Taft Es ≈ -0.47), making this indene a valuable precursor for synthesizing substituted indenyl ligands used in group 4 metallocene olefin polymerization catalysts [2]. The increased steric demand can influence monomer enantiofacial selectivity and polymer tacticity relative to less bulky analogs.

One-Step Scalable Intermediate for Process Chemistry

Validated one-step synthesis in quantitative yield under adapted Vilsmeier conditions [3] positions this compound as a cost-effective intermediate for large-scale productions. Procurement teams can leverage this efficient route to minimize lead times and reduce total synthesis costs compared to analogs requiring multi-step sequences.

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